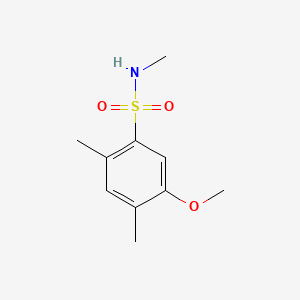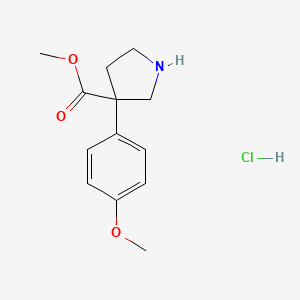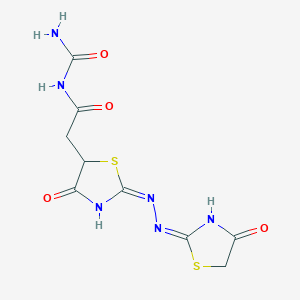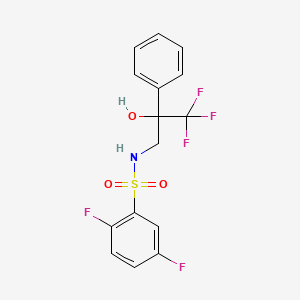
1-((6-Methyl-2-(piperidin-1-yl)pyrimidin-4-yl)methyl)-3-(3-(trifluoromethyl)phenyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-((6-Methyl-2-(piperidin-1-yl)pyrimidin-4-yl)methyl)-3-(3-(trifluoromethyl)phenyl)urea is a useful research compound. Its molecular formula is C19H22F3N5O and its molecular weight is 393.414. The purity is usually 95%.
BenchChem offers high-quality 1-((6-Methyl-2-(piperidin-1-yl)pyrimidin-4-yl)methyl)-3-(3-(trifluoromethyl)phenyl)urea suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-((6-Methyl-2-(piperidin-1-yl)pyrimidin-4-yl)methyl)-3-(3-(trifluoromethyl)phenyl)urea including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Chemical Synthesis and Structure Analysis
- Reaction Mechanisms and Structural Insights : The synthesis of pyrimidine derivatives and their structural analysis offer insights into their potential applications in creating novel compounds with specific properties. For instance, the reaction of certain urea compounds with methyl iodide and the crystallographic structure of its derivatives highlight the complex nature of these reactions and their potential for creating new molecules with unique properties (S. Jung et al., 2008). Similarly, the study on the dimerization of ureidopyrimidones via quadruple hydrogen bonding sheds light on the structural features that enable these compounds to form stable dimers, which could be valuable in the development of supramolecular structures (F. H. Beijer et al., 1998).
Biological and Pharmacological Applications
- Antineoplastic Applications : The metabolism and pharmacokinetic studies of Flumatinib, a novel antineoplastic tyrosine kinase inhibitor, in chronic myelogenous leukemia patients, provide insights into how similar pyrimidine derivatives could be metabolized and used in cancer therapy. This research highlights the main metabolic pathways and potential for therapeutic applications (Aishen Gong et al., 2010).
- Anti-Angiogenic and DNA Cleavage Studies : Novel N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)piperidine-4-carboxamide derivatives have shown significant anti-angiogenic and DNA cleavage activities, suggesting their potential as anticancer agents by exerting both anti-angiogenic and cytotoxic effects (Vinaya Kambappa et al., 2017).
Advanced Material Development
- Supramolecular Chemistry : The understanding of hydrogen bonding in ureidopyrimidones and their dimerization behavior is crucial for the design of supramolecular assemblies. These insights are pivotal for developing materials with specific functionalities, such as molecular recognition or self-assembly processes (F. H. Beijer et al., 1998).
Propiedades
IUPAC Name |
1-[(6-methyl-2-piperidin-1-ylpyrimidin-4-yl)methyl]-3-[3-(trifluoromethyl)phenyl]urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22F3N5O/c1-13-10-16(25-17(24-13)27-8-3-2-4-9-27)12-23-18(28)26-15-7-5-6-14(11-15)19(20,21)22/h5-7,10-11H,2-4,8-9,12H2,1H3,(H2,23,26,28) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMALAEFITXMOFM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N2CCCCC2)CNC(=O)NC3=CC=CC(=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22F3N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-((6-Methyl-2-(piperidin-1-yl)pyrimidin-4-yl)methyl)-3-(3-(trifluoromethyl)phenyl)urea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-phenyl-5-(2,4,5-trimethoxyphenyl)-3H-imidazo[4,5-b]pyridine-7-carboxylic acid](/img/structure/B2675586.png)
![(5-(Benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methyl 2-(benzylthio)acetate](/img/structure/B2675588.png)
![7-[2-(4-Fluorophenyl)-2-oxoethoxy]-2-methyl-3-phenylchromen-4-one](/img/structure/B2675589.png)

![2-[4-Fluoro-3-(trifluoromethyl)phenyl]propan-2-amine](/img/structure/B2675591.png)
![N-(2,5-dimethoxyphenyl)-2-((1,3,6-trimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2675594.png)



![N-[4-[2-(cyclohexanecarbonylamino)-1,3-thiazol-4-yl]-1,3-thiazol-2-yl]cyclohexanecarboxamide](/img/structure/B2675599.png)
![1-[2-(Difluoromethoxy)phenyl]propan-1-amine](/img/structure/B2675600.png)
![1,3-dimethyl-N-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridin-5-amine](/img/structure/B2675603.png)

![[(4-Tert-butylcyclohexylidene)amino] 4-nitrobenzoate](/img/structure/B2675605.png)